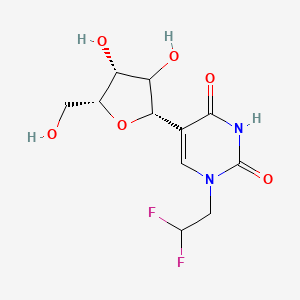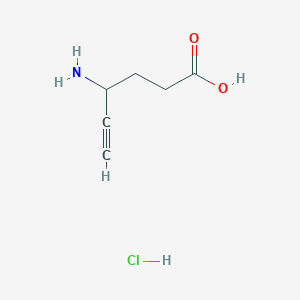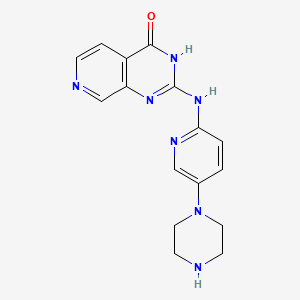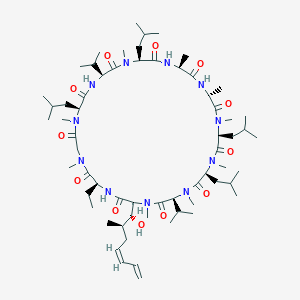
Cyclosporin A-Derivative 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclosporin A-Derivative 3 is a modified form of Cyclosporin A, a cyclic undecapeptide known for its potent immunosuppressive properties. Cyclosporin A is widely used in organ transplantation to prevent graft rejection and has applications in treating autoimmune diseases. The derivative aims to enhance the pharmacological profile of the parent compound, potentially offering improved efficacy and reduced toxicity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclosporin A-Derivative 3 involves the modification of specific amino acids within the cyclic peptide structure. One common approach is the introduction of novel amino acids or the alteration of existing ones to enhance the compound’s properties. The synthetic route typically includes:
Formation of the Cyclic Peptide Backbone: This involves the cyclization of a linear peptide precursor.
Introduction of Modifications: Specific amino acids are modified or replaced using techniques such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the modified peptide in large quantities. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound.
化学反応の分析
Types of Reactions
Cyclosporin A-Derivative 3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of specific functional groups with others.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can yield various functionalized peptides.
科学的研究の応用
Cyclosporin A-Derivative 3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential in treating autoimmune diseases, inflammatory conditions, and as an immunosuppressant in organ transplantation.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
作用機序
Cyclosporin A-Derivative 3 exerts its effects by binding to specific molecular targets, such as cyclophilin A. This binding inhibits the activity of calcineurin, a calcium- and calmodulin-dependent phosphatase. The inhibition of calcineurin prevents the dephosphorylation and activation of nuclear factor of activated T cells (NFAT), leading to reduced transcription of cytokines and suppression of the immune response .
類似化合物との比較
Similar Compounds
Cyclosporin A: The parent compound with well-known immunosuppressive properties.
Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive effects.
Sirolimus: An mTOR inhibitor used in combination with calcineurin inhibitors for immunosuppression.
Uniqueness
Cyclosporin A-Derivative 3 is unique due to its specific modifications, which aim to enhance its pharmacological profile. These modifications can result in improved efficacy, reduced toxicity, and better bioavailability compared to the parent compound and other similar drugs .
特性
分子式 |
C63H111N11O12 |
|---|---|
分子量 |
1214.6 g/mol |
IUPAC名 |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4Z)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27-/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 |
InChIキー |
BICRTLVBTLFLRD-OVKPCXMZSA-N |
異性体SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C\C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
正規SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


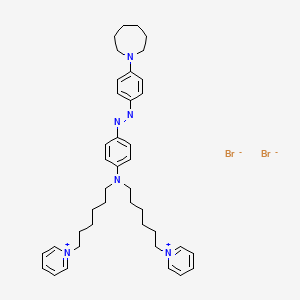
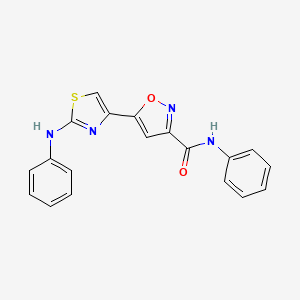


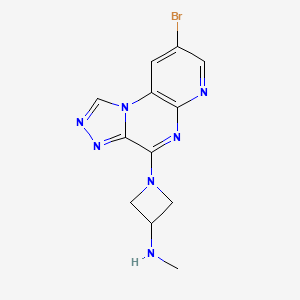
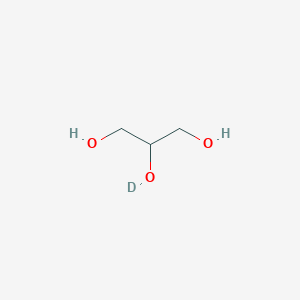

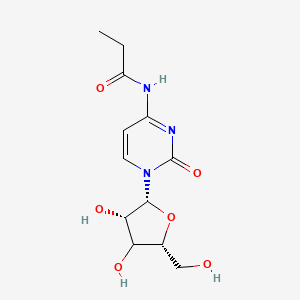
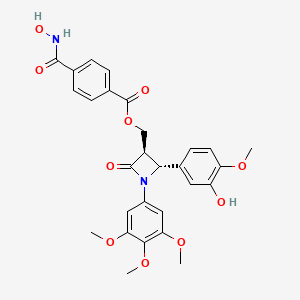
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;hydroiodide](/img/structure/B12394357.png)
